

# Application Note: Adhesion Assay Protocol with AZ13705339 Hemihydrate

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## Compound of Interest

Compound Name: AZ13705339 hemihydrate

Cat. No.: B15605422

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

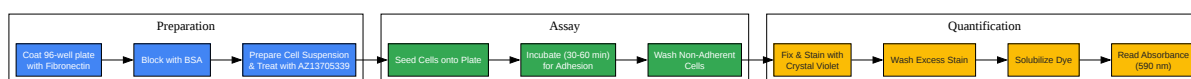
Cell adhesion is a fundamental biological process crucial for tissue development, immune response, and wound healing.[1] This process is primarily mediated by the interaction of cell surface receptors, such as integrins, with the extracellular matrix (ECM).[1][2][3] Upon binding to ECM components like fibronectin or collagen, integrins trigger intracellular signaling cascades that regulate cell shape, migration, and survival.[3][4] A key mediator in this signaling pathway is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in the assembly of focal adhesions and the regulation of cell motility.[5][6][7][8]

**AZ13705339 hemihydrate** is a novel small molecule inhibitor hypothesized to target the FAK signaling pathway, thereby modulating cell-matrix interactions. This application note provides a detailed protocol for a quantitative cell adhesion assay to evaluate the efficacy of **AZ13705339 hemihydrate** in inhibiting the adhesion of cells to an ECM substrate. The assay is based on the principle of staining adherent cells with crystal violet and quantifying the retained dye spectrophotometrically.[9][10][11]

## Integrin-Mediated Adhesion Signaling

Integrin binding to the ECM initiates the recruitment and autophosphorylation of FAK at the Tyr397 site.[4] This event creates a binding site for Src family kinases, leading to the formation of a FAK/Src complex that phosphorylates other downstream targets like paxillin and p130Cas.

[6][12] This cascade ultimately results in the reorganization of the actin cytoskeleton and the stabilization of cell adhesion.[3] AZ13705339 is proposed to inhibit FAK, thereby disrupting this signaling cascade and weakening cell adhesion.



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